molecular formula C7H7NS B12885084 2-Methylpyrrolo[2,1-b]thiazole

2-Methylpyrrolo[2,1-b]thiazole

Cat. No.: B12885084
M. Wt: 137.20 g/mol
InChI Key: WHMNQHNCTCXQAT-UHFFFAOYSA-N
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Description

2-Methylpyrrolo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a fused pyrrole and thiazole ring, making it a valuable scaffold in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolo[2,1-b]thiazole typically involves constructing the bicyclic system from existing pyrrole or thiazole rings. Common methods include alkylation and dipolar cycloaddition reactions. For instance, substituted acetonitriles (XCH₂CN, where X = CO₂R, CN, hetaryl) are treated with mercaptoacetic acid to yield 2-(X-methylidene)thiazolidin-4-ones, which are then N-alkylated with phenacyl bromides .

Industrial Production Methods: Industrial production methods often employ catalysts or microwave irradiation to enhance the efficiency of the synthesis. These methods allow for the production of substituted pyrrolo[2,1-b]thiazoles under various conditions, providing access to a wide range of derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrrolo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 2-Methylpyrrolo[2,1-b]thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its antitumor activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

2-methylpyrrolo[2,1-b][1,3]thiazole

InChI

InChI=1S/C7H7NS/c1-6-5-8-4-2-3-7(8)9-6/h2-5H,1H3

InChI Key

WHMNQHNCTCXQAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC=C2S1

Origin of Product

United States

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